Proparacaine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble

1.39e+00 g/L

Synonyms

Canonical SMILES

Mechanism of Action

Proparacaine works by reversibly blocking voltage-gated sodium channels on the neuronal membranes of sensory nerves in the eye. These channels are essential for the transmission of pain signals. By preventing sodium from entering the nerve cells, proparacaine disrupts the electrical impulses that carry pain signals to the brain, resulting in temporary anesthesia of the eye [1].

Research Applications

Ophthalmic examinations

Proparacaine is routinely used during ophthalmic examinations like tonometry (measurement of intraocular pressure) and gonioscopy (examination of the drainage angle of the eye) to minimize discomfort for the patient [2].

Ocular surgeries

In research involving ophthalmic surgeries, such as cataract surgery or corneal transplantation, proparacaine is often used as a topical anesthetic to numb the cornea and conjunctiva. It may be used alone or in combination with other anesthetic agents for a more comprehensive numbing effect [3].

Animal research

Proparacaine plays a crucial role in animal research involving the eye. It allows researchers to perform various examinations and procedures on animal models without causing pain or distress. This is particularly important for studying ocular diseases and developing new ophthalmic treatments [4].

While proparacaine is a safe and effective topical anesthetic, it is essential to use it according to recommended protocols and be aware of potential side effects like temporary stinging or burning sensation upon application.

Here are some references for the factual statements in this text:

- [1] Action and Mechanism of Topical Anesthetics on the Eye )

- [2] An Analysis of the Use of Proparacaine in Cataract Surgery )

- [3] Analgesic Efficacy Of Topical Proparacaine Hydrochloride 0.5% In Combination With Intracameral Block With Lignocaine 2% For Cataract Surgery - A Prospective Study World Wide Journals:

- [4] Anesthesia for Ophthalmic Procedures in Animals )

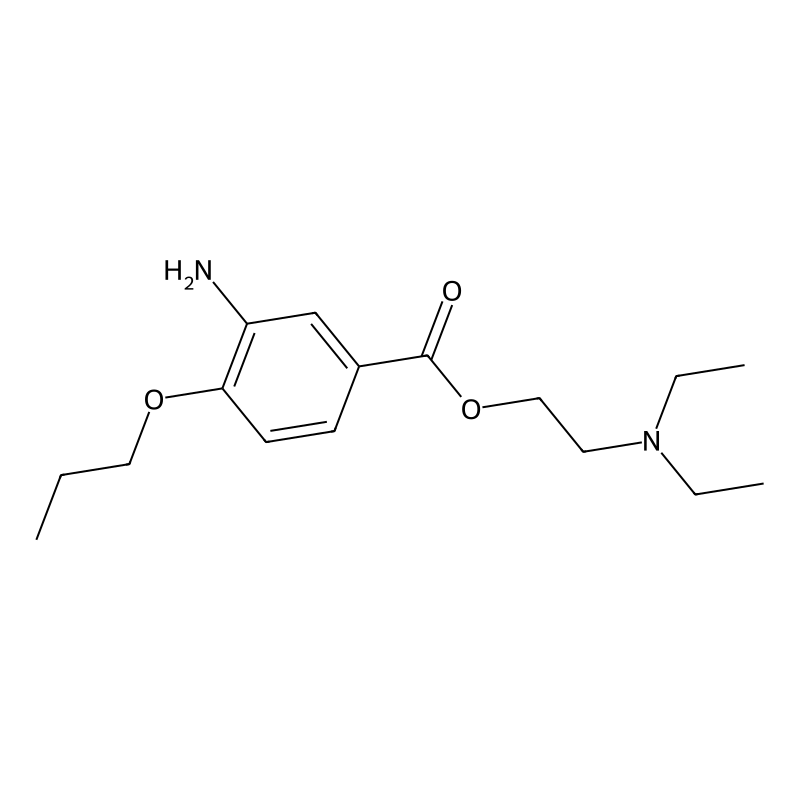

Proparacaine is a topical anesthetic belonging to the amino ester group, primarily used in ophthalmic applications. It is available as a hydrochloride salt in a 0.5% solution, which is commonly utilized for procedures requiring localized anesthesia of the eye, such as tonometry, gonioscopy, and foreign body removal from the cornea. The chemical structure of proparacaine is represented as 2-(diethylamino)ethyl 3-amino-4-propoxybenzoate, with a molecular formula of C₁₆H₂₆N₂O₃ and a molecular weight of approximately 294.39 g/mol .

Proparacaine is generally safe when used as directed by an ophthalmologist. However, potential side effects include temporary stinging, burning, or blurring of vision [].

Note:

- Due to the sensitive nature of ophthalmic medications, this information is for educational purposes only and should not be taken as medical advice.

Proparacaine functions by stabilizing neuronal membranes and inhibiting ionic fluxes essential for action potential initiation and conduction. While the exact mechanism remains partially understood, it is believed to interact with voltage-gated sodium channels, thereby reducing sodium ion permeability across nerve cell membranes. This action prevents the depolarization necessary for generating action potentials, effectively blocking pain signals .

The synthesis of proparacaine involves several steps:

- Starting Materials: The synthesis begins with 3-amino-4-propoxybenzoic acid.

- Formation of Ester: This compound undergoes esterification with diethylaminoethanol to form proparacaine.

- Purification: The product is then purified through recrystallization or chromatography techniques to obtain the desired purity for pharmaceutical use.

This synthetic route allows for the production of proparacaine in a form suitable for ophthalmic applications .

Proparacaine is primarily used in ophthalmology for:

- Diagnostic Procedures: Numbing the eye before tests such as tonometry and gonioscopy.

- Surgical Anesthesia: Providing local anesthesia during minor surgical procedures on the eye.

- Pain Management: Temporarily alleviating pain associated with corneal abrasions when combined with fluorescein dye .

Several compounds share similar properties with proparacaine, particularly other local anesthetics used in ophthalmology. Here’s a comparison highlighting their uniqueness:

| Compound Name | Chemical Structure | Duration of Action | Unique Features |

|---|---|---|---|

| Proparacaine | C₁₆H₂₆N₂O₃ | 10-20 minutes | Rapid onset; primarily used in ophthalmology |

| Tetracaine | C₂₁H₂₉N₃O₃ | 30-60 minutes | Longer duration; used in both topical and spinal anesthesia |

| Lidocaine | C₁₄H₂₂N₂O | 30-90 minutes | Versatile; used in various medical fields beyond ophthalmology |

| Bupivacaine | C₁₄H₂₂N₂O | Up to several hours | Longer-lasting effects; often used in epidural anesthesia |

Proparacaine's rapid onset and short duration make it particularly suited for brief diagnostic procedures, distinguishing it from other local anesthetics that may have longer-lasting effects or broader applications .

Chemical Structure and Characteristics

Molecular Formula and Weight

Base Form (C₁₆H₂₆N₂O₃)

The base form of proparacaine exhibits the molecular formula C₁₆H₂₆N₂O₃, representing a complex organic structure with significant molecular diversity [1] [2]. This formulation encompasses sixteen carbon atoms arranged in a sophisticated three-dimensional architecture that includes both aromatic and aliphatic components. The molecular weight of the base form measures precisely 294.39 grams per mole, calculated through standard atomic mass determinations [1] [2] [3].

The elemental composition of the base form demonstrates a balanced distribution of constituent atoms: carbon comprises 65.28% of the total molecular mass, hydrogen accounts for 8.90%, nitrogen contributes 9.52%, and oxygen represents 16.30% of the overall structure [2]. This compositional analysis reveals the predominance of carbon-based structural elements while highlighting the critical roles played by heteroatoms in determining molecular properties and reactivity patterns.

The Chemical Abstracts Service registry number for the base form is 499-67-2, providing a unique identifier for this specific molecular entity [1] [2]. This designation facilitates precise chemical documentation and regulatory tracking across various pharmaceutical and research applications. The base form maintains a neutral charge state, with no ionizable groups in their protonated or deprotonated states under standard physiological conditions.

Hydrochloride Salt Form (C₁₆H₂₇ClN₂O₃)

The hydrochloride salt form of proparacaine presents the molecular formula C₁₆H₂₇ClN₂O₃, incorporating an additional hydrogen chloride molecule into the overall structure [4] [5] [2]. This salt formation significantly alters the physicochemical properties of the compound, particularly regarding solubility characteristics and stability profiles. The molecular weight of the hydrochloride salt measures 330.85 grams per mole, representing an increase of 36.46 grams per mole compared to the base form [4] [2] [6].

The elemental composition of the hydrochloride salt reflects the incorporation of chlorine: carbon represents 58.08% of the molecular mass, hydrogen accounts for 8.23%, nitrogen contributes 8.47%, oxygen comprises 14.51%, and chlorine adds 10.72% to the total structure [2] [6]. This compositional shift demonstrates the significant impact of salt formation on the overall molecular architecture and mass distribution.

The hydrochloride salt carries the Chemical Abstracts Service registry number 5875-06-9, distinguishing it from the base form through official chemical nomenclature systems [4] [6]. This salt form exhibits enhanced water solubility compared to the base compound, with documented solubility ratios of approximately 1:30 in aqueous solutions [2] [7]. The salt formation process involves protonation of the tertiary amine group, creating a positively charged nitrogen center that forms an ionic interaction with the chloride anion.

Structural Components and Features

Aromatic Ring System

The aromatic ring system of proparacaine centers around a benzene ring (C₆H₄) that serves as the fundamental structural backbone of the molecule [1] [8] [9]. This six-membered aromatic ring exhibits characteristic properties of benzene derivatives, including planar geometry, delocalized π-electron systems, and distinctive reactivity patterns toward electrophilic substitution reactions [10] [11]. The benzene ring maintains its aromatic character through continuous π-electron delocalization across all six carbon atoms, creating a stable electronic configuration that influences the overall molecular behavior.

The aromatic system features two specific substituents that significantly modify the electronic properties of the ring: a 3-amino group (-NH₂) positioned at the meta location and a 4-propoxy group (-OCH₂CH₂CH₃) located at the para position [1] [9] [12]. These substituents create an asymmetric substitution pattern that influences both the electronic distribution within the aromatic system and the overall molecular geometry. The presence of electron-donating groups at both the meta and para positions enhances the electron density of the aromatic ring, making it more susceptible to electrophilic attack compared to unsubstituted benzene.

The aromatic ring system participates in various resonance structures that stabilize the overall molecular configuration. The amino group at the 3-position can donate electron density into the π-system through resonance interactions, while the propoxy group at the 4-position provides both inductive and resonance electron donation effects [13] [14]. These electronic interactions create regions of enhanced electron density that influence the compound's reactivity patterns and binding characteristics with biological targets.

Ester Linkage Configuration

The ester linkage in proparacaine represents a critical structural feature that connects the aromatic benzoic acid derivative to the aliphatic chain containing the tertiary amine functionality [1] [9] [15]. This ester bond forms through the condensation reaction between the carboxylic acid group of the substituted benzoic acid and the hydroxyl group of the 2-(diethylamino)ethanol component. The resulting ester linkage exhibits the characteristic C(=O)O arrangement with specific geometric and electronic properties.

The ester functionality demonstrates planar geometry around the carbonyl carbon, with bond angles approaching 120 degrees due to sp² hybridization [15]. The carbonyl group exhibits significant polarity, with the oxygen atom carrying partial negative charge and the carbon atom bearing partial positive charge. This polarization influences both the chemical reactivity and the intermolecular interactions of the compound, particularly regarding hydrogen bonding capabilities and dipole-dipole interactions.

The ester linkage serves as a potential site for hydrolytic cleavage under appropriate conditions, representing a metabolically labile component of the molecular structure [15] . Hydrolysis of this ester bond would yield the corresponding benzoic acid derivative and the diethylaminoethanol fragment, a process that occurs through nucleophilic attack at the carbonyl carbon followed by tetrahedral intermediate formation and subsequent bond cleavage. The susceptibility to hydrolysis depends on various factors including pH, temperature, and the presence of catalytic enzymes.

Tertiary Amine Terminal Group

The tertiary amine terminal group of proparacaine consists of a diethylamino functionality [-N(C₂H₅)₂] attached to an ethyl chain that connects to the ester linkage [1] [8] [9]. This structural component represents the basic functional group within the molecule, capable of accepting protons under acidic conditions to form the corresponding ammonium salt. The nitrogen atom in this tertiary amine adopts sp³ hybridization with a pyramidal geometry, though the molecule can undergo rapid inversion at room temperature.

The diethylamino group contributes significantly to the overall molecular properties, particularly regarding solubility characteristics and ionization behavior [8] [9]. Under physiological pH conditions, this tertiary amine can exist in equilibrium between its neutral and protonated forms, with the equilibrium position determined by the pKa value of the compound and the environmental pH. The protonated form enhances water solubility and influences the compound's distribution characteristics in biological systems.

The alkyl substituents on the nitrogen atom (two ethyl groups) provide steric bulk that influences the overall molecular conformation and potentially affects binding interactions with biological targets [17]. These ethyl groups can adopt various rotational conformations around the C-N bonds, creating conformational flexibility in this region of the molecule. The tertiary amine functionality also serves as a site for potential chemical modifications or derivatization reactions, allowing for structural variations that might alter pharmacological properties.

Stereochemistry and Conformational Analysis

The stereochemical analysis of proparacaine reveals that the compound exhibits achiral characteristics, lacking any centers of asymmetry within its molecular structure [8] [18] [19]. This absence of chirality means that proparacaine does not exist as enantiomeric pairs and demonstrates no optical activity under standard polarimetric analysis conditions [8]. The molecular framework contains no tetrahedral carbon atoms bearing four different substituents, which represents the most common source of chirality in organic compounds.

The conformational analysis of proparacaine indicates significant rotational flexibility around multiple single bonds throughout the molecular structure [8] [20]. The ethyl chains of the diethylamino group can rotate freely around their respective C-N bonds, creating multiple possible conformations for this terminal region. Similarly, the propyl chain of the propoxy substituent exhibits rotational freedom around the C-O and C-C bonds, allowing for various extended and folded conformations.

The ester linkage region demonstrates restricted rotation around the C-O bond due to partial double bond character arising from resonance interactions between the oxygen lone pairs and the carbonyl π-system [20]. This restricted rotation influences the overall molecular geometry and may affect the compound's ability to adopt specific conformations required for biological activity. The aromatic ring system maintains its planar geometry, serving as a rigid structural element that constrains the overall molecular architecture.

The absence of defined stereocenters (0/0) and E/Z centers (0) confirms the achiral nature of proparacaine and indicates that no geometric isomerism occurs within the molecular structure [8]. The molecule carries no net charge in its neutral form, though the tertiary amine group can become protonated under acidic conditions to generate a positively charged species. This conformational and stereochemical simplicity contributes to the straightforward synthesis and characterization of proparacaine compared to more complex chiral pharmaceutical compounds.

Table 1: Molecular Formula and Weight Comparison

| Molecular Form | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Percent Composition (C/H/N/O/Cl) |

|---|---|---|---|---|

| Base Form | C16H26N2O3 | 294.39 | 499-67-2 | C 65.28%, H 8.90%, N 9.52%, O 16.30% |

| Hydrochloride Salt | C16H27ClN2O3 | 330.85 | 5875-06-9 | C 58.08%, H 8.23%, N 8.47%, O 14.51%, Cl 10.72% |

Table 2: Physical and Chemical Properties

| Property | Base Form (C16H26N2O3) | Hydrochloride Salt (C16H27ClN2O3) |

|---|---|---|

| Melting Point (°C) | N/A | 182.0-183.3 |

| pKa | N/A | 3.2 |

| UV λmax (methanol) | N/A | 225, 270, 300 nm |

| Solubility (water) | Limited | Soluble (1:30) |

| Color/Appearance | N/A | White crystalline powder |

| Stability | N/A | Discolors on heating/air exposure |

Table 3: Structural Components Analysis

| Component | Chemical Identity | Position/Location | Functional Role |

|---|---|---|---|

| Aromatic Ring System | Benzene ring (C6H4) | Central aromatic core | π-electron system backbone |

| Ester Linkage | Benzoate ester (-COO-) | C(=O)O bridge linkage | Hydrolyzable connecting bridge |

| Tertiary Amine Group | Diethylamino group -N(C2H5)2 | Terminal ethyl chain | Basic nitrogen center |

| Propoxy Substituent | 4-Propoxy group (-OCH2CH2CH3) | Para position (4-position) | Electron-donating alkoxy group |

| Amino Substituent | 3-Amino group (-NH2) | Meta position (3-position) | Electron-donating amino group |

Table 4: Stereochemical and Conformational Properties

| Stereochemical Parameter | Value/Classification | Implications |

|---|---|---|

| Chirality | Achiral | No enantiomers present |

| Stereochemistry Classification | ACHIRAL | Single molecular form |

| Optical Activity | NONE | No optical rotation |

| Defined Stereocenters | 0 / 0 | No asymmetric carbon atoms |

| E/Z Centers | 0 | No geometric isomerism |

| Molecular Charge | 0 (neutral base form) | Uncharged molecule |

Table 5: Chemical Identifiers and Nomenclature

| Identifier Type | Chemical Identifier |

|---|---|

| IUPAC Name (Base) | 2-(diethylamino)ethyl 3-amino-4-propoxybenzoate |

| IUPAC Name (HCl Salt) | 2-(diethylamino)ethyl 3-amino-4-propoxybenzoate hydrochloride |

| SMILES (Base) | CCCOC1=C(N)C=C(C=C1)C(=O)OCCN(CC)CC |

| SMILES (HCl Salt) | Cl.CCCOC1=C(N)C=C(C=C1)C(=O)OCCN(CC)CC |

| InChI Key (Base) | KCLANYCVBBTKTO-UHFFFAOYSA-N |

| InChI Key (HCl Salt) | BFUUJUGQJUTPAF-UHFFFAOYSA-N |

The comprehensive structural analysis of proparacaine reveals a sophisticated molecular architecture that combines aromatic stability with conformational flexibility. The compound's achiral nature simplifies its chemical behavior while the strategic placement of functional groups creates a molecule with distinctive physicochemical properties. The aromatic ring system provides structural rigidity and electronic characteristics essential for biological activity, while the ester linkage offers a point of metabolic vulnerability that influences the compound's pharmacokinetic profile.

The tertiary amine functionality contributes basic properties and ionization behavior that affect solubility and distribution characteristics. The absence of stereochemical complexity eliminates concerns regarding enantiomeric purity and optical isomerism, though it maintains sufficient conformational flexibility to accommodate various binding conformations. The hydrochloride salt formation significantly enhances practical pharmaceutical properties, particularly water solubility and chemical stability, making it the preferred form for clinical applications.

Proparacaine presents as a solid crystalline compound at room temperature (20°C) [1] [2]. The pure compound manifests as white to almost white powder or crystalline material, exhibiting an odorless or almost odorless character [1] [3] [2]. The crystalline nature of proparacaine hydrochloride is well-documented, with the compound forming prisms when crystallized from absolute alcohol and ethyl acetate mixtures [4]. This physical presentation is consistent across multiple pharmaceutical preparations and research-grade samples, indicating stable polymorphic behavior under standard storage conditions.

The appearance characteristics are critical for quality control purposes in pharmaceutical manufacturing. Commercial preparations consistently demonstrate white to off-white coloration, with any deviation toward yellow or brown discoloration indicating potential degradation or oxidation [5] [3]. The crystalline structure contributes to the compound's stability profile and influences its dissolution characteristics in various formulation systems.

Melting Point Characteristics

The melting point of proparacaine hydrochloride is consistently reported as 182.0-183.3°C across multiple authoritative sources [6] [7] [1] [4]. This narrow melting range of approximately 1.3°C indicates high purity and chemical homogeneity of the compound. Some sources report a slightly broader range of 182.0-186.0°C [1], which may reflect variations in measurement conditions or sample purity levels.

The precise melting point determination serves as a critical identity test and purity assessment tool in pharmaceutical analysis. The relatively high melting point reflects the ionic nature of the hydrochloride salt and the presence of intermolecular hydrogen bonding within the crystal lattice structure. Comparative studies indicate that the free base form would exhibit different thermal behavior, though specific data for the free base melting point is limited in the literature.

Solubility Profile

Aqueous Solubility

Proparacaine hydrochloride demonstrates significant water solubility, with quantitative measurements indicating 66 mg/mL (199.48 mM) at 25°C [8]. This substantial aqueous solubility enables effective formulation of ophthalmic solutions and supports the compound's bioavailability profile. Alternative computational predictions suggest a somewhat lower solubility of 1.39 g/L for the free base form [9], highlighting the enhanced solubility conferred by salt formation.

The aqueous solubility behavior is pH-dependent, reflecting the compound's acid-base properties. At physiological pH, the protonated form predominates, contributing to enhanced water solubility compared to the neutral species. This pH-dependent solubility profile is crucial for understanding the compound's behavior in biological systems and formulation development.

Organic Solvent Solubility

Proparacaine hydrochloride exhibits variable solubility across different organic solvents. In dimethyl sulfoxide (DMSO), the compound shows moderate solubility of 12 mg/mL (36.27 mM) at 25°C [8] [10]. Methanol serves as another suitable solvent, with the compound demonstrating good solubility [11]. Conversely, proparacaine hydrochloride is essentially insoluble in ethanol [8] [12], benzene, and diethyl ether [1] [2].

Chloroform provides slight solubility for the compound [11], which may be utilized for specific analytical or extraction procedures. The differential solubility pattern reflects the polar nature of the proparacaine hydrochloride salt and its preference for protic and highly polar aprotic solvents over less polar organic media.

Partition Coefficient and LogP Values

The lipophilicity of proparacaine is characterized by experimental LogP values of 2.5 [6], indicating moderate lipophilic character. Computational predictions provide slightly higher values, with ALOGPS calculations yielding LogP 2.97 [9] and Chemaxon algorithms producing LogP 2.6 [9]. These values position proparacaine in an optimal range for membrane permeation while maintaining adequate aqueous solubility.

The partition coefficient data is fundamental for understanding the compound's pharmacokinetic properties, particularly its ability to penetrate corneal tissues for topical anesthetic effect. The moderate lipophilicity supports effective tissue penetration without excessive retention in lipid compartments.

Acid-Base Properties and pKa

Proparacaine exhibits weak base characteristics with a pKa value of 3.2 at 25°C [6] [11] [4]. This relatively low pKa indicates that the compound exists predominantly in the protonated (ionized) form under physiological conditions. Predictive modeling suggests a pKb value of 9.2 [13], which is consistent with the observed pKa data.

The acid-base properties significantly influence the compound's formulation requirements, stability profile, and biological activity. The ionization state affects corneal penetration, with the unionized fraction contributing to membrane permeation while the ionized form provides aqueous solubility.

Spectroscopic Characteristics

NMR Spectroscopy

Proton nuclear magnetic resonance (1H NMR) spectroscopy of proparacaine has been extensively studied, particularly in deuterated dimethyl sulfoxide (DMSO-d6) solutions [14] [15] [16]. The NMR spectral data provides detailed structural confirmation and has been utilized in complexation studies with cyclodextrins and other host molecules. Rotating frame Overhauser enhancement spectroscopy (ROESY) experiments have revealed molecular insertion patterns and intermolecular interactions [14].

Advanced NMR techniques, including diffusion-ordered spectroscopy (DOSY), have been employed to investigate binding constants and molecular dynamics in various chemical environments [14]. These studies demonstrate the utility of NMR spectroscopy for both structural elucidation and quantitative analysis of proparacaine.

Mass Spectrometry

Liquid chromatography-mass spectrometry (LC-MS) analysis of proparacaine reveals characteristic fragmentation patterns [17]. The molecular ion peak appears at m/z 295.203461 (100% relative intensity), with significant fragment ions at m/z 178.086548 (82.04% relative intensity) and m/z 136.039444 (70.41% relative intensity) [17]. Additional fragments at m/z 222.112427 (63.53%) and m/z 100.112366 (51.10%) provide comprehensive mass spectral fingerprinting for analytical identification.

The fragmentation pattern reflects the molecular structure, with characteristic losses corresponding to functional group eliminations. This mass spectral data serves as a definitive identification tool and supports quantitative analytical methods for pharmaceutical analysis.

UV-Visible Spectroscopy

Ultraviolet-visible spectroscopy of proparacaine in methanol reveals characteristic absorption maxima at 225, 270, and 300 nm [1] [4] [2]. These absorption bands correspond to π→π* electronic transitions within the aromatic benzoate chromophore. The 300 nm absorption maximum is particularly useful for analytical applications, including high-performance liquid chromatography with UV detection.

The UV-visible spectral data supports both qualitative identification and quantitative determination of proparacaine in pharmaceutical formulations and biological samples. Detection at 220 nm has been successfully employed in HPLC-UV methods for aqueous humor analysis [18], demonstrating the practical utility of these spectroscopic properties in bioanalytical applications.

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

2.5

Appearance

Melting Point

182 - 183.3 °C

Storage

UNII

Related CAS

Drug Indication

FDA Label

Pharmacology

Proparacaine is a benzoic acid derivative anesthetic agent, with local anesthetic activity. Upon administration, proparacaine stabilizes the neuronal membrane by binding to and inhibiting voltage-gated sodium channels. This inhibits the sodium ion influx required for the initiation and conduction of impulses within the neuronal cell, increases the threshold for electrical stimulation and results in a loss of sensation.

MeSH Pharmacological Classification

ATC Code

S01 - Ophthalmologicals

S01H - Local anesthetics

S01HA - Local anesthetics

S01HA04 - Proxymetacaine

Mechanism of Action

KEGG Target based Classification of Drugs

Voltage-gated ion channels

Sodium channels

SCN3A [HSA:6328] [KO:K04836]

Other CAS

Metabolism Metabolites

Wikipedia

Cyclohexanecarboxylic_acid

Use Classification

Dates

2: Takkar B, Sharma P, Gaur N, Singh AK, Ramachandran R. Proparacaine-Induced Mydriasis During Strabismus Surgery. Semin Ophthalmol. 2018;33(3):367-370. doi: 10.1080/08820538.2016.1247178. Epub 2016 Dec 14. PubMed PMID: 27960641.

3: Segarra S, Papasouliotis K, Helps C. The in vitro effects of proxymetacaine, fluorescein, and fusidic acid on real-time PCR assays used for the diagnosis of Feline herpesvirus 1 and Chlamydophila felis infections. Vet Ophthalmol. 2011 Sep;14 Suppl 1:5-8. doi: 10.1111/j.1463-5224.2011.00929.x. PubMed PMID: 21923818.

4: Chen YW, Chiu CC, Kan CD, Wang JJ, Hung CH. The Addition of Epinephrine to Proxymetacaine or Oxybuprocaine Solution Increases the Depth and Duration of Cutaneous Analgesia in Rats. Reg Anesth Pain Med. 2016 Sep-Oct;41(5):601-6. doi: 10.1097/AAP.0000000000000446. PubMed PMID: 27483414.

5: Chou AK, Chiu CC, Wang JJ, Chen YW, Hung CH. Serotonin enhances oxybuprocaine- and proxymetacaine-induced cutaneous analgesia in rats. Eur J Pharmacol. 2019 Mar 5;846:73-78. doi: 10.1016/j.ejphar.2019.01.009. Epub 2019 Jan 11. PubMed PMID: 30639797.

6: Murphy PJ, Ntola AM. Prolonged corneal anaesthesia by proxymetacaine hydrochloride detected by a thermal cooling stimulus. Cont Lens Anterior Eye. 2009 Apr;32(2):84-7; quiz 99-100. doi: 10.1016/j.clae.2008.12.006. Epub 2009 Jan 31. PubMed PMID: 19181566.

7: Hung CH, Wang JJ, Chen YC, Chu CC, Chen YW. Intrathecal oxybuprocaine and proxymetacaine produced potent and long-lasting spinal anesthesia in rats. Neurosci Lett. 2009 May 1;454(3):249-53. doi: 10.1016/j.neulet.2009.03.018. Epub 2009 Mar 11. PubMed PMID: 19429093.

8: Chen YW, Chiu CC, Lin HT, Wang JJ, Hung CH. Adding Dopamine to Proxymetacaine or Oxybuprocaine Solutions Potentiates and Prolongs the Cutaneous Antinociception in Rats. Anesth Analg. 2018 May;126(5):1721-1728. doi: 10.1213/ANE.0000000000002635. PubMed PMID: 29381510.

9: Shafi T, Koay P. Randomised prospective masked study comparing patient comfort following the instillation of topical proxymetacaine and amethocaine. Br J Ophthalmol. 1998 Nov;82(11):1285-7. PubMed PMID: 9924334; PubMed Central PMCID: PMC1722420.

10: Gill FR, Murphy PJ, Purslow C. Topical anaesthetic use prior to rigid gas permeable contact lens fitting. Cont Lens Anterior Eye. 2017 Dec;40(6):424-431. doi: 10.1016/j.clae.2017.07.005. Epub 2017 Aug 12. PubMed PMID: 28811096.

11: Sujuan JL, Handa S, Perera C, Chia A. The psychological impact of eyedrops administration in children. J AAPOS. 2015 Aug;19(4):338-43. doi: 10.1016/j.jaapos.2015.05.010. PubMed PMID: 26296784.

12: Venturi F, Blocker T, Dees DD, Madsen R, Brinkis J. Corneal anesthetic effect and ocular tolerance of 3.5% lidocaine gel in comparison with 0.5% aqueous proparacaine and 0.5% viscous tetracaine in normal canines. Vet Ophthalmol. 2017 Sep;20(5):405-410. doi: 10.1111/vop.12440. Epub 2016 Dec 15. PubMed PMID: 27981712.

13: Hamilton R, Claoué C. Topical anesthesia: Proxymetacaine versus Amethocaine for clear corneal phacoemulsification. J Cataract Refract Surg. 1998 Oct;24(10):1382-4. PubMed PMID: 9795856.

14: Willshire C, Buckley RJ, Bron AJ. Central Connections of the Lacrimal Functional Unit. Cornea. 2017 Aug;36(8):898-907. doi: 10.1097/ICO.0000000000001250. PubMed PMID: 28628505.

15: Lawrenson JG, Edgar DF, Gudgeon AC, Burns JM, Geraint M, Barnard NA. A comparison of the efficacy and duration of action of topically applied proxymetacaine using a novel ophthalmic delivery system versus eye drops in healthy young volunteers. Br J Ophthalmol. 1993 Nov;77(11):713-5. PubMed PMID: 8280685; PubMed Central PMCID: PMC504630.

16: Zhang J, Yang M, Zhou M, He L, Chen N, Zakrzewska JM. Non-antiepileptic drugs for trigeminal neuralgia. Cochrane Database Syst Rev. 2013 Dec 3;(12):CD004029. doi: 10.1002/14651858.CD004029.pub4. Review. PubMed PMID: 24297506.

17: Swaminathan A, Otterness K, Milne K, Rezaie S. The Safety of Topical Anesthetics in the Treatment of Corneal Abrasions: A Review. J Emerg Med. 2015 Nov;49(5):810-5. doi: 10.1016/j.jemermed.2015.06.069. Epub 2015 Aug 15. Review. PubMed PMID: 26281814.

18: Mannan R, Pruthi A, Khanduja S. Comparison of surgeon comfort assessment during phacoemulsification using bilateral topical anesthesia versus ipsilateral topical anesthesia: a randomized controlled study. Int Ophthalmol. 2018 Jun;38(3):1235-1242. doi: 10.1007/s10792-017-0587-2. Epub 2017 Jun 14. PubMed PMID: 28616796.

19: Oriá AP, Rebouças MF, Martins Filho E, Dórea Neto FA, Raposo AC, Sebbag L. Photography-based method for assessing fluorescein clearance test in dogs. BMC Vet Res. 2018 Sep 3;14(1):269. doi: 10.1186/s12917-018-1593-y. Erratum in: BMC Vet Res. 2018 Oct 8;14(1):305. PubMed PMID: 30176905; PubMed Central PMCID: PMC6122704.

20: Andrade GC, Carvalho AC. Comparison of 3 different anesthetic approaches for intravitreal injections: a prospective randomized trial. Arq Bras Oftalmol. 2015 Jan-Feb;78(1):27-31. doi: 10.5935/0004-2749.20150008. PubMed PMID: 25714534.